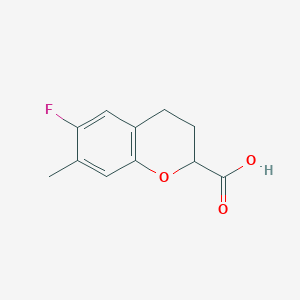![molecular formula C13H9NO2 B11891689 5H-Indeno[1,2-b]pyridine-5-carboxylic acid CAS No. 115623-53-5](/img/structure/B11891689.png)
5H-Indeno[1,2-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indeno[1,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with an indene moiety, making it a polycyclic aromatic hydrocarbon. Its molecular formula is C_12H_9NO_2, and it is known for its diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This method allows for the direct formation of the compound through a sequential multicomponent reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Indeno[1,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound interferes with DNA replication and transcription, leading to its anticancer effects. The presence of the pyridine ring allows for resonance stabilization of intermediates, enhancing its reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Spiro-indeno[1,2-b]pyridine: Noted for its synthetic versatility and biological activity.
Uniqueness
5H-Indeno[1,2-b]pyridine-5-carboxylic acid stands out due to its specific fusion of the pyridine and indene rings, which imparts unique chemical and biological properties. Its ability to inhibit topoisomerase enzymes and its potential as an anticancer agent highlight its distinctiveness among similar compounds.
Eigenschaften
CAS-Nummer |
115623-53-5 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
5H-indeno[1,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c15-13(16)11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H,(H,15,16) |
InChI-Schlüssel |
UHTGCTBHFHVONQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)





![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)

![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)
